

Application Notes and Protocols for Propidium Iodide Staining of Fixed Tissues

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Compound of Interest

Compound Name: *Bidimazii iodidum*

CAS No.: 21817-73-2

Cat. No.: B1623897

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Audience: Researchers, scientists, and drug development professionals.

Note: The initial request specified "Bidimazium Iodide." However, extensive searches did not yield any established staining protocols for a compound with this name. It is highly likely that this was a typographical error and the intended compound was Propidium Iodide (PI), a widely used fluorescent stain. The following application notes and protocols are for Propidium Iodide.

Propidium Iodide (PI) is a fluorescent intercalating agent that is commonly used to stain nucleic acids, particularly DNA. It is a valuable tool in fluorescence microscopy and flow cytometry for identifying dead cells in a population and as a counterstain for the nucleus in fixed tissues. PI is impermeant to the membranes of live cells, but can penetrate the compromised membranes of dead or fixed cells, making it an excellent marker for cell viability and for visualizing nuclei in fixed preparations.

Principle of the Method

Propidium Iodide binds to DNA by intercalating between the base pairs with little to no sequence preference[1][2]. Upon binding to DNA, the fluorescence of PI is enhanced 20- to 30-fold[1][2]. In aqueous solution, PI has an excitation maximum of approximately 493 nm and an

emission maximum of around 636 nm. However, when intercalated with DNA, its spectral properties shift to an excitation maximum of about 535 nm and an emission maximum of approximately 617 nm[1][2]. Because PI also binds to RNA, treatment with RNase is often necessary to ensure DNA-specific staining[1].

Quantitative Data

Property	Value	References
Excitation Maximum (DNA-bound)	~535 nm	[1][2]
Emission Maximum (DNA-bound)	~617 nm	[1][2]
Excitation Maximum (unbound)	~493 nm	[1][2]
Emission Maximum (unbound)	~636 nm	[1][2]
Molecular Formula	C ₂₇ H ₃₄ I ₂ N ₄	[3]
Molecular Weight	668.4 g/mol	[3]

Experimental Protocols

Protocol 1: Staining of Formalin-Fixed, Paraffin-Embedded (FFPE) Tissues

This protocol outlines the steps for staining FFPE tissue sections with Propidium Iodide.

Materials Required:

- FFPE tissue sections on slides
- Xylene (or a safer alternative like HistoClear)
- Ethanol (100%, 95%, 70%)
- Deionized or distilled water
- Phosphate-Buffered Saline (PBS)

- Propidium Iodide stock solution (e.g., 1 mg/mL in water)
- RNase A solution (optional, 100 µg/mL in PBS)
- Antifade mounting medium
- Coverslips

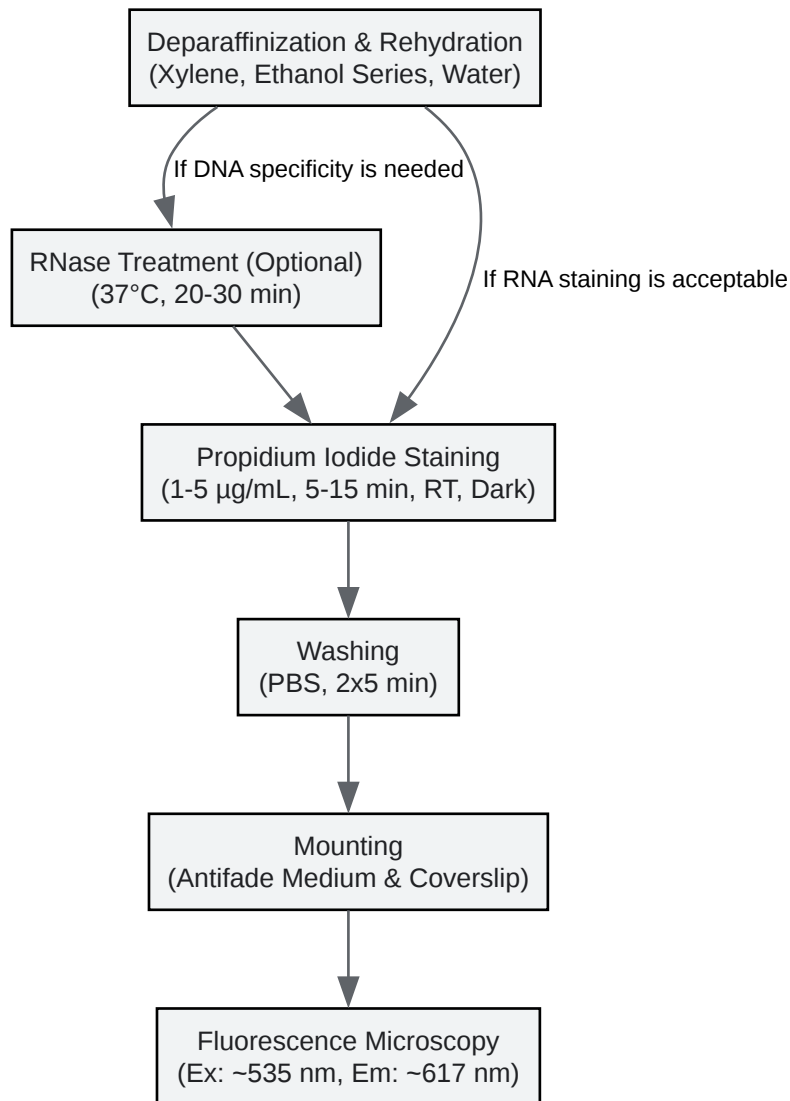
Procedure:

- Deparaffinization and Rehydration:
 - Immerse slides in xylene: 2 changes of 5 minutes each.
 - Immerse slides in 100% ethanol: 2 changes of 3 minutes each.
 - Immerse slides in 95% ethanol: 1 change of 3 minutes.
 - Immerse slides in 70% ethanol: 1 change of 3 minutes.
 - Rinse slides in deionized water: 2 changes of 3 minutes each.
- RNase Treatment (Optional):
 - If DNA-specific staining is required, incubate the sections with RNase A solution (100 µg/mL in PBS) for 20-30 minutes at 37°C in a humidified chamber.
 - Rinse the slides with PBS: 3 changes of 5 minutes each.
- Propidium Iodide Staining:
 - Prepare the PI staining solution by diluting the stock solution to a final concentration of 1-5 µg/mL in PBS.
 - Apply the PI staining solution to the tissue sections, ensuring complete coverage.
 - Incubate for 5-15 minutes at room temperature in the dark.
- Washing:

- Rinse the slides with PBS to remove excess PI: 2 changes of 5 minutes each.
- Mounting:
 - Carefully blot the excess PBS from around the tissue section without touching the tissue.
 - Apply a drop of antifade mounting medium to the tissue section.
 - Lower a coverslip onto the slide, avoiding air bubbles.
 - Seal the edges of the coverslip with nail polish if desired for long-term storage.
- Imaging:
 - Visualize the stained sections using a fluorescence microscope with appropriate filters for PI (e.g., excitation around 535 nm and emission around 617 nm). Nuclei of fixed cells should appear bright red.

Visualizations

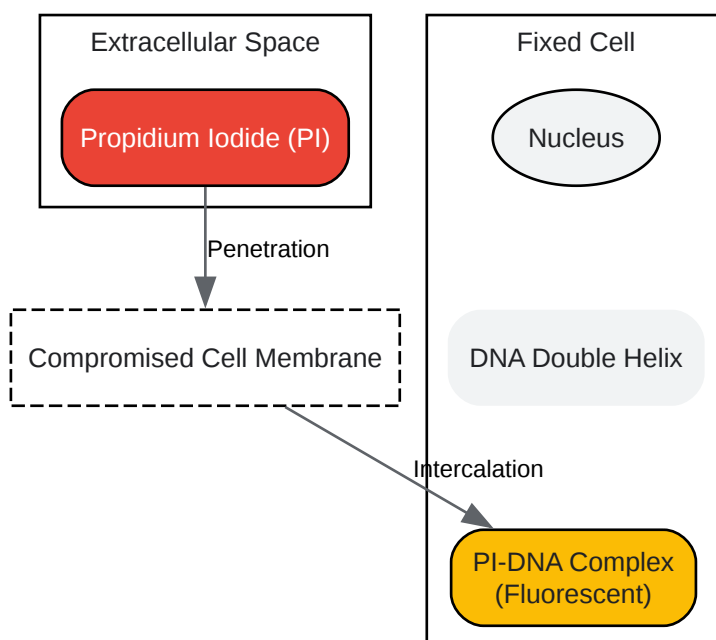
Experimental Workflow



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Caption: Workflow for Propidium Iodide staining of fixed tissues.

Mechanism of Action



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Caption: Mechanism of Propidium Iodide staining in fixed cells.

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References

- [1. Propidium iodide - Wikipedia \[en.wikipedia.org\]](#)
- [2. Propidium Iodide | Thermo Fisher Scientific - HK \[thermofisher.com\]](#)
- [3. cdn.gbiosciences.com \[cdn.gbiosciences.com\]](#)
- To cite this document: BenchChem. [Application Notes and Protocols for Propidium Iodide Staining of Fixed Tissues]. BenchChem, [2026]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b1623897/docs#application-notes-and-protocols-for-propidium-iodide-staining-of-fixed-tissues\]](https://www.benchchem.com/product/b1623897/docs#application-notes-and-protocols-for-propidium-iodide-staining-of-fixed-tissues)

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